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Interpreting conflicting results from MBX2982 clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MBX2982	
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Technical Support Center: MBX-2982 Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the clinical trial results of MBX-2982, a GPR119 agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary conflict in the clinical trial results for MBX-2982?

A1: The primary conflict arises from the disparate outcomes between preclinical models and a Phase 2a clinical trial in patients with Type 1 Diabetes (T1D). Preclinical studies suggested that as a GPR119 agonist, MBX-2982 would enhance glucagon secretion in response to hypoglycemia. However, the clinical trial (NCT04432090) in T1D patients demonstrated that MBX-2982 did not improve the glucagon counterregulatory response to insulin-induced hypoglycemia when compared to placebo.[1][2] This finding was unexpected given the compound's mechanism of action.

Q2: How was target engagement of MBX-2982 confirmed in the T1D clinical trial despite the negative primary outcome?

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A2: Target engagement was confirmed through a mixed-meal tolerance test (MMTT). In the same T1D patient cohort, treatment with MBX-2982 resulted in a 17% increase in the glucagon-like peptide-1 (GLP-1) response compared to placebo.[1] Since GPR119 is expressed on intestinal L-cells that secrete GLP-1, this statistically significant increase in GLP-1 demonstrated that MBX-2982 was successfully activating its target receptor.[3]

Q3: What were the outcomes of earlier clinical trials of MBX-2982 in patients with Type 2 Diabetes (T2D)?

A3: Earlier Phase 1 and a 28-day Phase 2 study in participants with T2D showed promising results. These trials indicated that MBX-2982 was generally safe and efficacious, leading to increased glucose-dependent insulin secretion, enhanced secretion of GLP-1 and GIP, and a reduction in hyperglycemia.[4] These initial positive results in a T2D population contrast with the findings of the later T1D trial focused on hypoglycemia.

Q4: What could explain the discrepancy between the preclinical and clinical findings regarding glucagon counter-regulation?

A4: Several factors could contribute to this discrepancy:

- Species Differences: The signaling pathways and physiological responses to GPR119 activation may differ between the preclinical animal models (rodents) and humans.
- Disease State: The pathophysiology of T1D, characterized by autoimmune destruction of beta cells and dysregulated glucagon secretion, may alter the response to GPR119 agonism compared to healthy or T2D subjects.
- Receptor Function in Alpha Cells: While GPR119 is expressed on pancreatic alpha cells, its
 functional role in humans during hypoglycemia might be more complex than initially
 understood or could be overshadowed by other regulatory mechanisms.[5][6]
- Off-Target Effects: Although MBX-2982 is described as a selective GPR119 agonist, the
 possibility of unknown off-target effects influencing the results cannot be entirely ruled out.

Q5: Was MBX-2982 effective in preventing hypoglycemia in the T1D trial?



A5: No, the trial data showed no significant difference in the incidence of hypoglycemia between the MBX-2982 and placebo treatment groups. The mean percentage of time spent in hypoglycemia (e.g., <54 mg/dL and <70 mg/dL) as measured by continuous glucose monitoring was similar for both groups.

Data Presentation

Table 1: Glucagon Response to Hypoglycemia in T1D Patients (NCT04432090)

Parameter	MBX-2982 (Mean ± SD)	Placebo (Mean ± SD)	P-value
Maximum Glucagon (pg/mL)	19.9 ± 12.6	22.5 ± 16.8	0.28
Glucagon AUC during Hypoglycemia (pg·min/mL)	347.3 ± 212.0	391.8 ± 288.3	0.30
Incremental AUC for Glucagon (pg·min/mL)	117.7 ± 118.8	172.9 ± 198.3	0.19

Data from a phase 2a, double-masked, crossover trial in 18 participants with T1D receiving 600 mg of MBX-2982 or placebo daily for 14 days.[1]

Table 2: Hormonal Responses during Mixed-Meal Tolerance Test in T1D Patients

Parameter	MBX-2982 vs. Placebo	Finding
GLP-1	17% Higher	Demonstrates successful GPR119 target engagement in intestinal L-cells.[1]

Experimental Protocols

1. Hyperinsulinemic-Euglycemic-Hypoglycemic Clamp

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This procedure was central to assessing the counterregulatory hormone response to controlled hypoglycemia in the T1D clinical trial.[2]

 Objective: To measure hormonal responses (especially glucagon) to a standardized level of hypoglycemia.

Procedure:

- Preparation: Participants are admitted after an overnight fast. Two intravenous (IV)
 catheters are inserted, one for infusion and one for blood sampling from a "heated hand"
 to obtain arterialized venous blood.
- Euglycemic Phase: A continuous infusion of insulin is started to suppress endogenous insulin and glucose production. A variable infusion of 20% dextrose is used to maintain euglycemia (a normal blood glucose level, typically around 90 mg/dL).
- Hypoglycemic Phase: After a period of stable euglycemia, the dextrose infusion is reduced to allow blood glucose to fall to a prespecified hypoglycemic target (e.g., ~60 mg/dL). The dextrose infusion is then adjusted to maintain this level.
- Sampling: Blood samples are collected at regular intervals throughout all phases to measure plasma glucose, glucagon, epinephrine, norepinephrine, and other counterregulatory hormones.
- Washout: In the crossover design, a washout period of at least two weeks separates the two treatment periods (MBX-2982 and placebo).[1]

2. Mixed-Meal Tolerance Test (MMTT)

The MMTT was used to assess the incretin response and confirm target engagement.[1][7]

- Objective: To measure GLP-1 and GIP secretion in response to a physiological stimulus.
- Procedure:
 - Preparation: The test is performed after an overnight fast. A baseline blood sample is drawn.



- Meal Ingestion: The participant consumes a standardized liquid meal (e.g., Boost® or Ensure®) containing a fixed amount of carbohydrates, proteins, and fats within a short timeframe (e.g., 5-10 minutes).
- Sampling: Blood samples are drawn at specific time points (e.g., 0, 30, 60, 90, 120 minutes) after meal ingestion.
- Analysis: The samples are analyzed for GLP-1, GIP, insulin, C-peptide, and glucose to determine the postprandial hormonal response.

Mandatory Visualizations



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GPR119 receptor signaling pathway.





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Workflow of the crossover clinical trial.



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- To cite this document: BenchChem. [Interpreting conflicting results from MBX2982 clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8071637#interpreting-conflicting-results-from-mbx2982-clinical-trials]

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